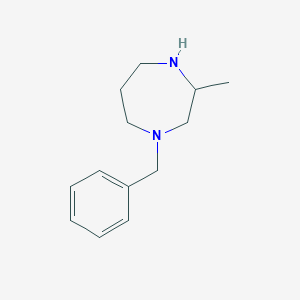

1-Benzyl-3-methyl-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-3-methyl-1,4-diazepane is a chemical compound with the IUPAC name benzyl (3S)-3-methyl-1,4-diazepane-1-carboxylate . It is a solid substance .

Synthesis Analysis

1,4-Diazepines, which include 1-Benzyl-3-methyl-1,4-diazepane, are two nitrogen-containing seven-membered heterocyclic compounds. Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades .Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-methyl-1,4-diazepane is represented by the SMILES stringCC1=CC=C (CC (CNCC2)CN2CC3=CC=CC=C3)N=N1 . More detailed information about its crystal structure can be found in the referenced literature . Chemical Reactions Analysis

1,4-Diazepines, including 1-Benzyl-3-methyl-1,4-diazepane, have been studied for their synthetic schemes and reactivity . They are associated with a wide range of biological activities, which has led to their use in the pharmaceutical sector .Physical And Chemical Properties Analysis

1-Benzyl-3-methyl-1,4-diazepane is a solid substance . More detailed physical and chemical properties can be found in the referenced sources .Applications De Recherche Scientifique

Chemical Properties

“1-Benzyl-3-methyl-1,4-diazepane” is a chemical compound with the CAS Number: 342625-71-2 . It has a molecular weight of 204.32 . The compound is typically stored at room temperature and has a physical form of liquid .

Biological Stability

The 1,4-disubstituted 1,2,3-triazoles, which “1-Benzyl-3-methyl-1,4-diazepane” is a part of, are known to show chemical as well as biological stability . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme .

Antimicrobial Activity

Some compounds similar to “1-Benzyl-3-methyl-1,4-diazepane”, such as 1,2,3-triazole hybrids with amine-ester functionality, have shown noteworthy activity against tested bacterial strains . However, specific antimicrobial activity of “1-Benzyl-3-methyl-1,4-diazepane” is not mentioned in the available resources.

Apoptosis Inducing Activity

Certain substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have shown to induce apoptosis in BT-474 cells . This suggests potential applications of “1-Benzyl-3-methyl-1,4-diazepane” in cancer research, although direct evidence is not available.

Safety and Hazards

Orientations Futures

1,4-Diazepines, including 1-Benzyl-3-methyl-1,4-diazepane, have significant importance due to their biological activities and could be explored for potential use in the pharmaceutical industries . There is ongoing research into the action mechanism of 1-Benzyl-1,4-diazepane as an efflux pump inhibitor in Escherichia coli .

Mécanisme D'action

Target of Action

The primary target of 1-Benzyl-3-methyl-1,4-diazepane is the resistance-nodulation-cell division (RND) efflux pumps in Escherichia coli . These pumps play a crucial role in the bacteria’s ability to resist various antimicrobial agents by extruding the drugs out of the bacterial cell .

Mode of Action

1-Benzyl-3-methyl-1,4-diazepane acts as an efflux pump inhibitor (EPI). It interacts with the RND efflux pumps, reducing their activity and thereby decreasing the efflux of certain antibiotics . This leads to an increase in the intracellular concentration of these antibiotics, enhancing their effectiveness .

Biochemical Pathways

The action of 1-Benzyl-3-methyl-1,4-diazepane affects the biochemical pathways related to antibiotic resistance in bacteria. By inhibiting the RND efflux pumps, it disrupts the normal functioning of these pumps, which are responsible for the extrusion of antibiotics directly from the cytoplasm into the external medium . This results in an increased susceptibility of the bacteria to the antibiotics .

Pharmacokinetics

Its effectiveness as an epi suggests that it has sufficient bioavailability to interact with its targets in the bacterial cell .

Result of Action

The inhibition of the RND efflux pumps by 1-Benzyl-3-methyl-1,4-diazepane leads to a decrease in the minimal inhibitory concentration of levofloxacin and other antibiotics . This means that lower concentrations of these antibiotics are needed to inhibit the growth of the bacteria, enhancing the effectiveness of the antibiotics .

Propriétés

IUPAC Name |

1-benzyl-3-methyl-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGECKXKOOXAGCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCN1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-methyl-1,4-diazepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)